

# Ajulemic Acid for Systemic Lupus Erythematosus: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ajulemic acid

Cat. No.: B1666734

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## Introduction

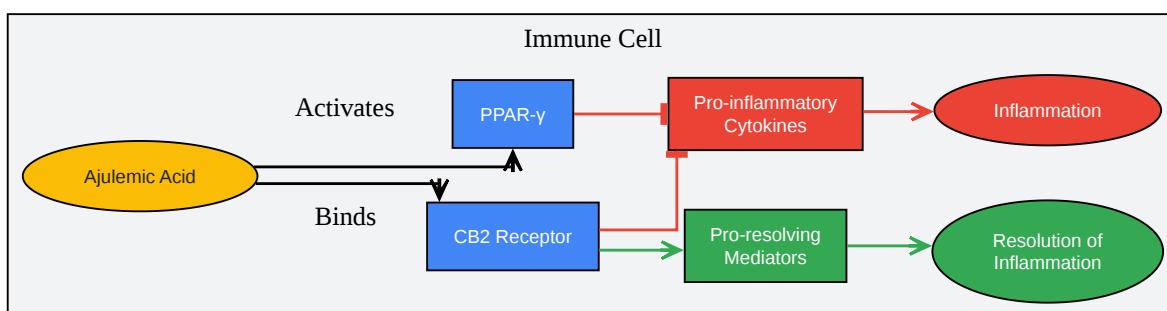
**Ajulemic acid** (also known as lenabasum or JBT-101) is a synthetic, orally active, non-psychoactive cannabinoid analogue that has been investigated as a potential therapeutic agent for systemic lupus erythematosus (SLE) and other inflammatory and fibrotic diseases.<sup>[1][2]</sup> Unlike tetrahydrocannabinol (THC), **ajulemic acid** does not produce significant psychotropic effects, making it a more attractive candidate for chronic therapy.<sup>[1]</sup> Its therapeutic potential stems from its unique mechanism of action, primarily acting as a selective agonist for the cannabinoid receptor type 2 (CB2) and an activator of the peroxisome proliferator-activated receptor gamma (PPAR- $\gamma$ ).<sup>[2][3]</sup> This dual activity allows it to modulate inflammatory pathways and promote the resolution of inflammation without causing broad immunosuppression.<sup>[1][4]</sup>

These application notes provide a summary of the available data on **ajulemic acid** for SLE studies, including findings from a Phase 2 clinical trial and relevant preclinical investigations. Detailed protocols for key experiments are also provided to guide researchers in the evaluation of this compound.

## Mechanism of Action

**Ajulemic acid** exerts its anti-inflammatory and anti-fibrotic effects through a dual mechanism involving the activation of CB2 and PPAR- $\gamma$  signaling pathways.

- CB2 Receptor Agonism: **Ajulemic acid** preferentially binds to the CB2 receptor, which is primarily expressed on immune cells.[1][3] Activation of CB2 leads to the downstream signaling that inhibits the production of pro-inflammatory cytokines and promotes the generation of specialized pro-resolving mediators, such as lipoxins.[4] This helps to resolve inflammation without suppressing the immune system.[5][6]
- PPAR-γ Activation: **Ajulemic acid** also activates PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and fibrosis.[2] PPAR-γ activation can inhibit pro-inflammatory gene expression and reduce the production of extracellular matrix components, thereby mitigating tissue fibrosis.



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**Caption: Ajulemic Acid Signaling Pathway.**

## Clinical Studies: Phase 2 Trial in SLE (NCT03093402)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of **ajulemic acid** (lenabasum) in adults with SLE with active joint disease and at least moderate pain.[4][7]

### Study Design and Endpoints:

101 participants were randomized to receive one of three doses of **ajulemic acid** or placebo for 12 weeks. The primary endpoint was the change from baseline in the 7-day average of the

maximum daily Numerical Rating Scale (NRS) for pain at week 12.[4][7]

## Efficacy Results:

The study did not meet its primary endpoint of a statistically significant change in the NRS pain score compared to placebo. However, a secondary analysis showed a greater proportion of patients in the active treatment groups experienced a meaningful improvement in pain category.

Table 1: Efficacy of **Ajulemic Acid** in a Phase 2 SLE Trial[4]

Outcome	Placebo (n=25)	Lenabasum 10 mg daily (n=22)	Lenabasum 20 mg daily (n=21)	Lenabasum 40 mg daily (n=19)	p-value (overall)
Change in NRS Pain Score from Baseline to Day 84 (Adjusted Mean)	-0.3	-0.9	-1.5	-1.2	0.419
Subjects with ≥1 Category Improvement in Pain at Day 85 (%)	14%	45%	38%	47%	0.083

## Safety and Tolerability:

**Ajulemic acid** was generally well-tolerated. The incidence of adverse events was comparable between the treatment and placebo groups.

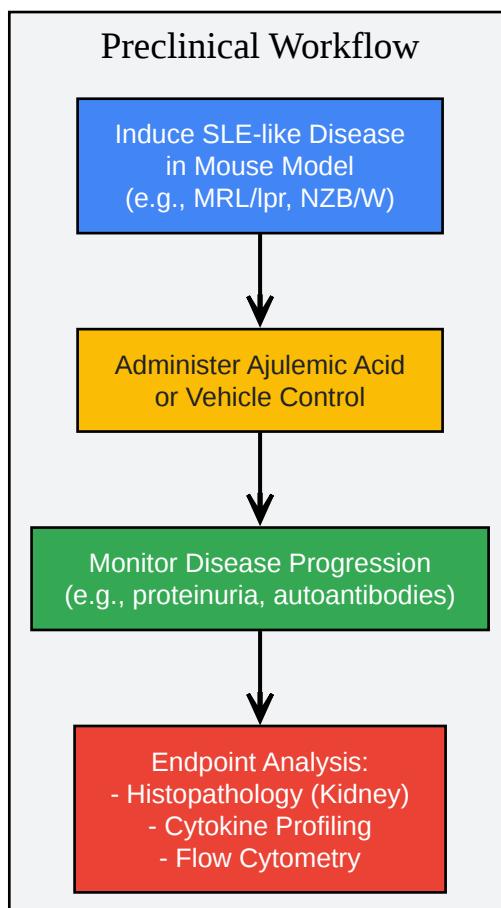
Table 2: Safety Profile of **Ajulemic Acid** in a Phase 2 SLE Trial[4]

Adverse Event Category	Placebo (n=25)	Lenabasum 10 mg daily (n=24)	Lenabasum 20 mg daily (n=27)	Lenabasum 40 mg daily (n=25)
Any Grade 2 or 3 AE (%)	80%	79%	78%	60%
Serious AEs (%)	8%	0%	11%	4%
Treatment-related AEs leading to discontinuation (%)	0%	0%	4%	16%

## Preclinical Studies

While specific studies of **ajulemic acid** in established SLE mouse models such as MRL/lpr or NZB/W have not been published, its anti-inflammatory and anti-fibrotic properties have been evaluated in other relevant animal models of autoimmune and inflammatory diseases. The following protocols are based on methodologies used in these related studies and can be adapted for SLE-specific preclinical investigations.

## Experimental Workflow for Preclinical Evaluation:



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**Caption:** Preclinical Evaluation Workflow.

## Protocol 1: Evaluation of Ajulemic Acid in a Murine Model of Systemic Inflammation

This protocol is adapted from studies investigating **ajulemic acid** in models of systemic inflammation and can be applied to SLE models.

**Objective:** To assess the *in vivo* efficacy of **ajulemic acid** in reducing systemic inflammation.

**Materials:**

- **Ajulemic acid**
- Vehicle control (e.g., sesame oil)

- SLE-prone mice (e.g., MRL/lpr or NZB/W, aged appropriately for disease development)
- Zymosan A (for inducing acute inflammation, if applicable)
- ELISA kits for cytokines (e.g., TNF- $\alpha$ , IL-6)
- Flow cytometry antibodies for immune cell phenotyping

Procedure:

- Animal Dosing:
  - Acclimate mice for at least one week before the start of the experiment.
  - Prepare a stock solution of **ajulemic acid** in the chosen vehicle.
  - Administer **ajulemic acid** orally (e.g., by gavage) at a range of doses (e.g., 1-10 mg/kg/day) to the treatment group.
  - Administer an equivalent volume of the vehicle to the control group.
  - Treat animals daily for a predetermined period (e.g., 4-8 weeks).
- Disease Monitoring:
  - Monitor animal weight and general health status regularly.
  - Collect urine samples weekly to assess proteinuria, a key indicator of lupus nephritis.
  - Collect blood samples periodically via tail vein or retro-orbital bleeding to measure serum autoantibody titers (e.g., anti-dsDNA) and cytokine levels.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and collect tissues (kidneys, spleen, lymph nodes) for analysis.
  - Histopathology: Fix kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess

glomerulonephritis and immune complex deposition.

- Cytokine Analysis: Homogenize a portion of the kidney and spleen to measure tissue cytokine levels by ELISA.
- Flow Cytometry: Prepare single-cell suspensions from the spleen and lymph nodes to analyze immune cell populations (e.g., T cells, B cells, macrophages) by flow cytometry.

## Protocol 2: In Vitro Assessment of Ajulemic Acid on Immune Cell Function

Objective: To determine the direct effects of **ajulemic acid** on the function of immune cells relevant to SLE pathogenesis.

Materials:

- **Ajulemic acid**
- Dimethyl sulfoxide (DMSO) for stock solution
- Peripheral blood mononuclear cells (PBMCs) from SLE patients or healthy donors
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
- Stimulants (e.g., lipopolysaccharide [LPS] for monocytes, phytohemagglutinin [PHA] for T cells)
- ELISA kits for cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IFN- $\gamma$ )
- Reagents for cell proliferation assays (e.g., BrdU, CFSE)

Procedure:

- Cell Culture and Treatment:
  - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
  - Plate the cells at a desired density in a multi-well plate.

- Pre-treat the cells with various concentrations of **ajulemic acid** (e.g., 0.1-10  $\mu$ M) or vehicle (DMSO) for 1-2 hours.
- Cell Stimulation and Functional Assays:
  - Cytokine Production: Stimulate the cells with an appropriate agonist (e.g., LPS for monocytes) for 24-48 hours. Collect the cell culture supernatants and measure cytokine concentrations by ELISA.
  - T Cell Proliferation: Stimulate T cells with PHA or anti-CD3/CD28 antibodies in the presence or absence of **ajulemic acid** for 72 hours. Assess cell proliferation using a BrdU incorporation assay or CFSE dilution by flow cytometry.
- Data Analysis:
  - Calculate the percentage inhibition of cytokine production or cell proliferation at each concentration of **ajulemic acid** compared to the vehicle control.
  - Determine the IC50 value for each parameter.

## Conclusion

**Ajulemic acid** has demonstrated a favorable safety profile and shown some signals of efficacy in a Phase 2 clinical trial for SLE, although the primary endpoint was not met. Its unique mechanism of action, targeting both the CB2 receptor and PPAR- $\gamma$ , presents a novel approach to treating the chronic inflammation and potential fibrosis associated with SLE without inducing significant immunosuppression. Further preclinical studies in relevant SLE animal models are warranted to better understand its therapeutic potential and to guide the design of future clinical trials. The protocols provided herein offer a framework for researchers to further investigate the utility of **ajulemic acid** in the context of systemic lupus erythematosus.

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